molecular formula C10H8N2O B2380341 N-(4-cyanophenyl)-2-Propenamide CAS No. 90842-07-2

N-(4-cyanophenyl)-2-Propenamide

Cat. No. B2380341
CAS RN: 90842-07-2
M. Wt: 172.187
InChI Key: BVVAIXVPRJKYMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The specific molecular structure of “N-(4-cyanophenyl)-2-Propenamide” is not provided in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “this compound” are not provided in the searched resources .

Scientific Research Applications

1. Mechanofluorochromic Properties

N-(4-cyanophenyl)-2-Propenamide derivatives exhibit notable mechanofluorochromic properties, with different optical properties due to distinct face-to-face stacking modes. These compounds, like 2-cyano-3-(2-methoxyphenyl)-2-propenamide, show variations in emission peaks and quantum yields upon mechanical grinding, attributed to phase transformations and molecular interactions (Song et al., 2015).

2. Histone Deacetylase Inhibition

N-hydroxy-3-phenyl-2-propenamides, a category including derivatives of this compound, are investigated as potent inhibitors of human histone deacetylase (HDAC). These compounds demonstrate significant inhibition in enzyme assays and exhibit antitumor activity, highlighting their potential in cancer treatment (Remiszewski et al., 2003).

3. Thermodynamic Properties

The thermodynamic properties of this compound derivatives are researched, focusing on fusion temperature, dissolution in various solvents, and enthalpies. Such studies assist in understanding their solubility and behavior in different chemical environments (Sobechko et al., 2017).

4. Synthesis and Electrochemical Investigation

Research includes the synthesis of novel dyes based on this compound structures. These dyes, synthesized through multi-stage reactions, are analyzed for their spectroscopic and electrochemical properties, offering insights into their potential applications in various fields (Pietrzak & Bajorek, 2013).

5. Bioremediation Applications

Certain derivatives, like N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, are studied for their luminescent properties and potential applications in environmental bioremediation. These investigations involve understanding the molecular structure, luminescent behavior, and intermolecular interactions (Mikhlina et al., 2013).

6. Corrosion Inhibition

This compound derivatives are researched for their effectiveness as corrosion inhibitors. Studies focus on their impact on copper in acidic solutions, revealing their potential as protective agents in industrial applications (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. The mechanism of action for “N-(4-cyanophenyl)-2-Propenamide” is not specified in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The specific safety and hazards of “N-(4-cyanophenyl)-2-Propenamide” are not mentioned in the searched resources .

properties

IUPAC Name

N-(4-cyanophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVAIXVPRJKYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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